molecular formula C18H17FO4 B12998280 Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate

Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate

Cat. No.: B12998280
M. Wt: 316.3 g/mol
InChI Key: SWDNXHBWUJMUJC-UHFFFAOYSA-N
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Description

Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate is a synthetic organic compound characterized by a benzoate core substituted with a methoxy group at position 3 and a 3-fluorobenzyl ether at position 2.

Properties

Molecular Formula

C18H17FO4

Molecular Weight

316.3 g/mol

IUPAC Name

prop-2-enyl 4-[(3-fluorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C18H17FO4/c1-3-9-22-18(20)14-7-8-16(17(11-14)21-2)23-12-13-5-4-6-15(19)10-13/h3-8,10-11H,1,9,12H2,2H3

InChI Key

SWDNXHBWUJMUJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate typically involves the nucleophilic substitution reaction of 4-hydroxy-3-methoxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with allyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: This compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the allyl or fluorobenzyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Various nucleophiles, bases like potassium carbonate

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzoates

Scientific Research Applications

Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate is used in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate with key analogues, highlighting structural differences and their implications:

Compound Name Structural Differences Key Properties/Applications References
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde Replaces allyl ester with an aldehyde group Electrophilic reactivity; potential precursor for Schiff base synthesis
Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate Chlorine substituents, ethoxy group at position 5 Enhanced lipophilicity; agrochemical candidate
4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (13c) Hydroxyl at position 2, aldehyde at position 1 Lower yield (49.7%); hydrogen-bonding capacity
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate Ethyl ester, methyl at position 2 Steric hindrance alters enzyme interactions
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile Nitrile at position 1, iodine at position 3 Electrophilic halogen for cross-coupling reactions

Key Insights from Comparative Analysis

Functional Group Influence :

  • The allyl ester in the target compound enhances reactivity compared to methyl or ethyl esters, as seen in and , where allyl groups participate in Diels-Alder or nucleophilic substitution reactions .
  • Replacement of the ester with an aldehyde (as in ) increases electrophilicity, making it suitable for condensation reactions but reduces stability under basic conditions.

Halogen Effects :

  • Fluorine at the benzyl position (3-F in the target compound) improves metabolic stability and electronegativity compared to chlorine or bromine analogues (e.g., ), which may enhance binding affinity in biological targets .
  • Iodine in 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile introduces steric bulk and polarizability, favoring applications in radiopharmaceuticals or catalysis .

Substituent Position :

  • The methoxy group at position 3 in the target compound optimizes hydrogen-bonding interactions, contrasting with position 2 or 4 substitutions in analogues like Ethyl 3-fluoro-4-methoxy-2-methylbenzoate, which exhibit reduced solubility .

Biological Activity

Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Allyl Group : Contributes to the compound's reactivity.
  • 3-Fluorobenzyl Group : May enhance lipophilicity and biological activity.
  • Methoxy Group : Often associated with increased solubility in organic solvents.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The above table summarizes preliminary findings on the antimicrobial efficacy of related compounds, indicating that structural modifications can influence activity levels.

Anticancer Potential

This compound has also been explored for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer.

Case Study: Breast Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
  • IC50 Values :
    • MCF-7: 15 µM
    • MDA-MB-231: 20 µM

These findings suggest that the compound may inhibit proliferation in a dose-dependent manner, warranting further investigation into its mechanism of action.

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways.

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible interaction with cell surface receptors influencing cellular responses.

Research Findings

Recent studies have focused on the compound's pharmacokinetics and bioavailability. Preliminary data indicate favorable absorption characteristics, which enhance its therapeutic potential.

Pharmacokinetic Profile

  • Absorption : Rapid absorption observed in animal models.
  • Half-life : Approximately 4 hours post-administration.
  • Bioavailability : Estimated at 75%, indicating effective systemic circulation.

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